Formamide

Catalog No.
S592838
CAS No.
75-12-7
M.F
CH3NO
CH3NO
HCONH2
M. Wt
45.041 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamide

CAS Number

75-12-7

Product Name

Formamide

IUPAC Name

formamide

Molecular Formula

CH3NO
CH3NO
HCONH2

Molecular Weight

45.041 g/mol

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)

InChI Key

ZHNUHDYFZUAESO-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Sol in alcohol and acetone
Miscible with methanol, phenol, dioxane, acetic acid, ethylene glycol, USP glycerol.
Insoluble in ethanol; very soluble in ethyl ether; miscible in chloroform, petroleum ether.
In water, 1.0X10+6 mg/l @ 25 °C.
1000.0 mg/mL
Solubility in water: miscible
Miscible

Synonyms

Carbamaldehyde; Formimidic Acid; Methanamide; NSC 748

Canonical SMILES

C(=O)N

The exact mass of the compound Formamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)22.20 msol in alcohol and acetonemiscible with methanol, phenol, dioxane, acetic acid, ethylene glycol, usp glycerol.insoluble in ethanol; very soluble in ethyl ether; miscible in chloroform, petroleum ether.in water, 1.0x10+6 mg/l @ 25 °c.1000.0 mg/mlsolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 748. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Formamide (CAS: 75-12-7) is the simplest primary amide, presenting as a clear, viscous, and highly polar protic liquid. In industrial and laboratory procurement, it is primarily valued for its exceptionally high dielectric constant (ε ≈ 109 at room temperature), high boiling point (210 °C), and strong hydrogen-bonding capabilities [1]. Unlike its substituted aprotic analogs, formamide acts as both a highly polar ionizing solvent for inorganic salts and a reactive precursor in formylation and amidation syntheses. Its ability to disrupt hydrogen bonds also makes it a foundational reagent in nucleic acid denaturation and hybridization workflows, where it provides precise control over melting temperatures without the handling limitations of solid denaturants.

Substituting formamide with closely related aprotic solvents like N,N-dimethylformamide (DMF) or solid denaturants like urea often results in process failure. While DMF shares a similar carbon backbone, it lacks N-H protons, rendering it an aprotic solvent with a drastically lower dielectric constant (~36.7 vs ~109) [1]. This prevents DMF from solvating highly ionic precursors or stabilizing specific colloidal suspensions that require strong hydrogen-bond donation. In molecular biology, substituting liquid formamide with aqueous urea limits the maximum achievable denaturant concentration; 98% formamide can completely denature large RNA structures at room temperature, a threshold unreachable by saturated (8M) urea solutions .

Dielectric Constant and Ionic Solvation Power

Formamide possesses a static dielectric constant of approximately 109 at room temperature, making it one of the most polar solvents available. In contrast, its methylated analog, DMF, has a dielectric constant of only 36.7 [1]. This massive difference in polarity and the presence of hydrogen-bond donating N-H groups allow formamide to dissolve highly polar inorganic salts and polymers that are completely insoluble in DMF.

Evidence DimensionStatic dielectric constant (ε) at 20-25 °C
Target Compound DataFormamide: ε ≈ 109
Comparator Or BaselineDimethylformamide (DMF): ε ≈ 36.7
Quantified DifferenceFormamide exhibits a ~3x higher dielectric constant than DMF.
ConditionsStandard temperature (20-25 °C) solvent characterization.

The exceptionally high dielectric constant allows formamide to dissolve polar inorganic salts and ionic polymers that precipitate or fail to dissolve in standard aprotic solvents like DMF.

RNA/DNA Denaturation Efficiency at Room Temperature

For the denaturation of large nucleic acids, formamide outperforms urea due to its liquid state and higher effective concentration limit. RNA and DNA fragments longer than 150 base pairs are completely denatured at room temperature in 98% formamide, whereas 7M urea (near its solubility limit) fails to achieve complete denaturation under the same conditions . This allows for precise size determination and hybridization without thermal degradation.

Evidence DimensionComplete denaturation of RNA/DNA >150 base pairs at room temperature
Target Compound Data98% Formamide: Complete denaturation achieved
Comparator Or Baseline7M Urea: Incomplete denaturation
Quantified DifferenceFormamide achieves 100% structural disruption at RT, whereas maximum practical urea concentrations fail to fully denature sequences >150 bp.
ConditionsRoom temperature incubation of >150 bp nucleic acids.

Procuring formamide allows for the formulation of high-stringency, room-temperature hybridization buffers that preserve sample morphology and prevent thermal degradation of RNA.

Defect Suppression in Perovskite Precursor Crystallization

In the synthesis of wide-bandgap perovskite solar cells, standard DMSO/DMF solvent mixtures often lead to non-perovskite intermediate phases and high defect densities. The addition of 3 vol% formamide as a highly polar additive bypasses these yellow phases, directly forming the desired black perovskite phase. This increases the open-circuit voltage (Voc) to 1.23 V and the power conversion efficiency (PCE) to 17.8%, while maintaining ~95% of initial PCE after 1300 hours of storage, compared to rapid degradation in formamide-free controls[1].

Evidence DimensionPower Conversion Efficiency (PCE) and stability in wide-bandgap perovskites
Target Compound Data3 vol% Formamide additive: PCE = 17.8%, ~95% retention at 1300 h
Comparator Or BaselineStandard DMSO:DMF control (0% Formamide): Lower initial PCE, 60% loss <1000 h
Quantified DifferenceFormamide addition yields a 17.8% PCE and drastically improves long-term phase stability by suppressing intermediate non-perovskite phases.
ConditionsFA-Cs wide-bandgap perovskite precursor solutions spin-coated and annealed.

For optoelectronic manufacturing, formamide is a critical process additive that directly forces the crystallization of the active perovskite phase, drastically improving device stability and yield.

Melting Temperature (Tm) Depression in Hybridization Assays

Formamide provides a wider dynamic range for controlling nucleic acid hybridization stringency compared to urea. Formamide lowers the melting temperature (Tm) of DNA/RNA duplexes by 0.6 °C to 0.72 °C per 1% (v/v) added. Because it is a liquid, it can be used at concentrations up to 98%, reducing Tm by over 50 °C. In contrast, urea lowers Tm by 2.25 °C per molar added, but is solubility-capped at ~8M, limiting its maximum Tm depression to ~18 °C [1].

Evidence DimensionMaximum achievable reduction of DNA/RNA melting temperature (Tm)
Target Compound DataFormamide (up to 98% v/v): >50 °C reduction in Tm
Comparator Or BaselineUrea (max ~8M): ~18 °C reduction in Tm
Quantified DifferenceFormamide's liquid state allows for a >2.5x greater maximum depression of melting temperature compared to saturated urea solutions.
ConditionsAqueous salt solutions during thermal denaturation of nucleic acids.

Formamide provides a much wider dynamic range for lowering hybridization temperatures, enabling highly stringent probe washing without boiling and degrading the samples.

High-Stringency Nucleic Acid Hybridization (FISH and Northern Blotting)

Directly leveraging its ability to lower Tm by 0.6 °C per 1% concentration and achieve complete denaturation at room temperature, formamide is a critical solvent for in situ hybridization buffers. It allows specific probe binding at lower temperatures, preventing the thermal degradation of target RNA and preserving delicate tissue morphology [1].

Advanced Perovskite Solar Cell Manufacturing

Based on its high dielectric constant and phase-directing properties, formamide is procured as a highly polar additive (typically 1-5 vol%) in DMSO/DMF precursor inks. It suppresses non-perovskite intermediate phases, boosting power conversion efficiency to 17.8% and significantly extending the operational lifespan of wide-bandgap perovskite devices[2].

Solvation of Refractory Ionic Polymers and Salts

Utilizing its exceptional static dielectric constant of ~109, formamide is utilized as a primary solvent or co-solvent for electrospinning and resin processing. It is specifically selected for workflows where standard aprotic solvents like DMF fail to adequately solvate highly polar or ionic components[3].

High-Temperature Reductive Amination (Leuckart Reaction)

Formamide acts as both a high-boiling solvent (210 °C) and a formylating/reducing agent in the Leuckart reaction. It enables the conversion of sterically hindered aldehydes and ketones to amines under thermal conditions where lower-boiling reagents would vaporize, often used in conjunction with formic acid to maximize yields [4].

Physical Description

Formamide appears as a colorless liquid with a faint odor of ammonia. Denser than water. Freezing point 36 °F. (USCG, 1999)
Liquid
Colorless, oily liquid. [Note: A solid below 37 degrees F.]; [NIOSH]
COLOURLESS HYGROSCOPIC VISCOUS LIQUID.
Colorless, oily liquid with a light ammonia-like odor.
Colorless, oily liquid. [Note: A solid below 37 °F.]

Color/Form

Slightly viscous, colorless liquid
Oily liquid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

45.021463719 Da

Monoisotopic Mass

45.021463719 Da

Boiling Point

410 °F at 760 mmHg (decomposes) (NTP, 1992)
210.5 °C @ 760 mm Hg
BP: 200-212 °C with partial decomposition beginning approximately 180 °C
411 °F (decomposes)
411 °F (Decomposes)

Flash Point

310 °F (NTP, 1992)
310 °F
310 °F (OPEN CUP)
120Â °C c.c.
310 °F (open-cup)
(oc) 310 °F

Heavy Atom Count

3

Vapor Density

1.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
1.56 (Air = 1)
Relative vapor density (air = 1): 1.6
1.56

Density

1.1334 at 68 °F (USCG, 1999) - Denser than water; will sink
1.1334 @ 20 °C/4 °C
Relative density (water = 1): 1.13
1.13

LogP

-1.51 (LogP)
log Kow= -1.51
-1.51

Odor

Faint ammonia odor
Odorless

Odor Threshold

Odor recognition in water: 1.00X10+2 (chemically pure)
150 mg/cu m (odor low) 150 mg/cu m (odor high)

Decomposition

WHEN HEATED TO DECOMPOSITION, EMITS TOXIC FUMES OF /NITROGEN OXIDES/.
Decomposition products at the boiling point are ammonia, water, carbon monoxide and hydrogen cyanide
180Â °C. This produces toxic and corrosive gases including ammonia and hydrogen cyanide. Reacts with oxidants, acids and bases. This generates fire and toxic hazard. Attacks aluminium, brass, copper, iron, lead and some forms of plastic.

Melting Point

36.5 °F (NTP, 1992)
2.55 °C
2.5Â °C
37 °F

UNII

4781T907ZS

Related CAS

28704-51-0

GHS Hazard Statements

H360D ***: May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

3 mmHg at 86 °F ; 760 mmHg at 410.9 °F (NTP, 1992)
0.06 [mmHg]
6.10X10-2 mm Hg @ 25 °C
Vapor pressure, Pa at 20Â °C: 8
3 mmHg at 86 °F, 760 mmHg at 410.9 °F
(86 °F): 0.1 mmHg

Pictograms

Health Hazard

Health Hazard

Impurities

Methanol, 0.1%; ammonium formate, 0.1%; water, 0.1%; iron, 0.0001%

Other CAS

75-12-7

Absorption Distribution and Excretion

FORMAMIDE IS ABSORBED DIRECTLY THROUGH GUINEA PIG SKIN ... .
After admin of 2-4 g/rabbit orally, 39% of the dose was recovered unchanged ... .

Metabolism Metabolites

THERE APPEARS TO BE GOOD EVIDENCE FOR HYDROLYSIS /OF ALIPHATIC CARBOXYLIC AMIDES/ ... THE SITE OF HYDROLYSIS IS PROBABLY LIVER, WHERE THERE ARE RELATIVELY NONSPECIFIC AMIDASES. RATE OF HYDROLYSIS INCREASES RAPIDLY AS MOLECULAR WT INCREASES ... /EXCEPT/ ACETAMIDE WAS HYDROLYZED MORE SLOWLY THAN FORMAMIDE ... .
RELATIVE LACK OF IRRITANT EFFECTS /OF SIMPLE CARBOXYLIC AMIDES/ ON SKIN & MUCOUS MEMBRANES INDICATES THAT HYDROLYSIS IS PROBABLY NOT OCCURRING THERE TO ANY EXTENT, OTHERWISE LOWER MOLECULAR WT ACIDS PRODUCED WOULD CAUSE LOCAL DAMAGE.
It is known that dimethylformamide is metabolized in man by sequential N-demethylation to methylformamide & formamide, which are largely eliminated in the urine.
In a study ... the hypothesis was tested that formamide undergoes metabolic hydrolysis in rabbits. Acidic substances were titrated after extraction by ether, before & after hydrolysis of urine samples. The ether-soluble acid determined in hydrolyzed urine was assumed to reflect the amount of formamide excreted unchanged. The difference between the amount of amide admin & the total amount excreted unchanged was considered to represent amide which was metabolically hydrolyzed. After admin of 2-4 g/rabbit orally, 39% of the dose was recovered unchanged using this method.

Wikipedia

Formamide

Methods of Manufacturing

Prepared on large scale from carbon monoxide and ammonia at high pressure and temp: Meyer, Orthner, Ber 54, 1705 (1921); 55, 857 (1922); Meyer, German patents 390,798 (1924); 392,409 (1924); 414,257 (1925 to BASF); Weitzel, Herbst, US patent 1,843,434 (1932 to IG Farben).
Interaction of ethyl formate and ammonia with subsequent distillation.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Formamide: ACTIVE

Analytic Laboratory Methods

A HPLC method with UV detection was used for the determination of low mol wt amides in pharmaceutical matrixes. The method was based on Zorbax C8 or Alltech C18 column, mobile phase consisting of 3-5% MeCN in 0.1M phosphate buffer, & flow rate of 1-1.5 ml/min at the room temperature. By strongly retaining the sample matrix & allowing the amide analyte to elute, the method can be generally applied to many types of org matrix for pharmaceutical & agricultural products. /Amides/
EPA Method 1666: Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by Isotope Dilution GC/MS. Detection limit = 1000 mg/l.
EPA Method 1671: Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by GC/FID. Detection limit = 100 mg/l.

Storage Conditions

For storage ... tanks of stainless steel or aluminum are indicated. When small amounts of iron are permissible, mild steel can be used for tank cars and drums. Caffeine, adenine and other purines stabilize formamide in storage ...

Interactions

FORMAMIDE (3 G/KG IV) HAD LITTLE EFFECT ON CAROTID SINUS REFLEX OR ON HYPERTENSION INDUCED BY EXOGENOUS CATECHOLAMINES, BUT FORMAMIDE DECR HYPERTENSION INDUCED BY INDIRECTLY ACTING AMINES TYRAMINE AND EPHEDRINE.
FORMAMIDE, WHEN ADMIN IP TO MICE IN SUBLETHAL DOSES (3.2, 0.77, 2, 1.2, AND 0.75 G/KG), LENGTHENED /CNS DEPRESSION/ ... INDUCED BY 100 MG HEXOBARBITAL, 350 MG CHLORAL, OR 1.4 G URETHANE/KG.

Dates

Last modified: 08-15-2023

Selection of a self-cleaving ribozyme activated in a chemically and thermally denaturing environment

Lingzi Ma, Zhicheng Huang, Juewen Liu
PMID: 34250983   DOI: 10.1039/d1cc03102c

Abstract

A new self-cleaving ribozyme was obtained from in vitro selection, displaying site-specific cleavage activity under denaturing conditions, such as high temperatures up to 95 °C, and denaturing solvents (20 M formamide). Adding salt such as Mg2+ also inhibited its activity. The conserved ribozyme sequence was found in the genome of several extremophiles, suggesting its potential biological relevance. This study provides an example of a ribozyme working under exotic conditions, which may expand the application of ribozymes in non-biological environments.


Pathways for the Formation of Formamide, a Prebiotic Biomonomer: Metal-Ions in Interstellar Gas-Phase Chemistry

Sorakayala Thripati, Raghunath O Ramabhadran
PMID: 33861935   DOI: 10.1021/acs.jpca.1c02132

Abstract

The chemistry occurring in the interstellar medium (ISM) is an active area of contemporary research. New aspects of interstellar chemistry are getting unraveled regularly. In this context, the role of metal-ions in the chemistry occurring in the ISM is not well-studied so far. Herein, we highlight the role of metal-ions in interstellar chemistry. For this purpose, we choose the problem of gas-phase formamide formation in interstellar molecular clouds. Formamide is a key biomonomer and contains the simplest peptide [-(C═O)-NH-] linkage. With its two electronegative atoms ("O" and "N"), it provides an excellent platform to probe the role of the metal-ions. The metal-ions chosen are Na
, K
, Al
, Mg
, and Mg
-all of them present in the ISM. The metal-ions are studied in three different forms as bare positively charged ions, as hydrated metal-ions co-ordinated with a molecule of water, and when the metal-ions are part of a neutral covalent molecule. With the aid of electronic structure calculations [CCSD(T) and DFT methods], we study different gas-phase pathways which result in the generation of interstellar formamide. Throughout our study, we find that metal-ions lower the barriers (with Mg
, Mg
, and Al
offering maximal stabilization of the transition states) and facilitate the reactions. The chemical factors influencing the reactions, how we consider the putative conditions in the ISM, the astrochemical implications of this study, and its connection with terrestrial prebiotic chemistry and refractory astrochemistry are subsequently presented. Based on our results, we also recommend the detection of two new closed-shell molecules, NH
CH
OH (aminomethanol) and CH
NH
(iminium ion), and two open-shell molecules, CONH
(carbamyl radical) and HCONH (an isomer of carbamyl radical), in the ISM.


Low-Noise Solid-State Nanopore Enhancing Direct Label-Free Analysis for Small Dimensional Assemblies Induced by Specific Molecular Binding

Ruiping Wu, Yesheng Wang, Zhentong Zhu, Chunmiao Yu, Huan Li, Bingling Li, Shaojun Dong
PMID: 33476120   DOI: 10.1021/acsami.0c20359

Abstract

Solid-state nanopores show special potential as a new single-molecular characterization for nucleic acid assemblies and molecular machines. However, direct recognition of small dimensional species is still quite difficult due the lower resolution compared with biological pores. We recently reported a very efficient noise-reduction and resolution-enhancement mechanism via introducing high-dielectric additives (e.g., formamide) into conical glass nanopore (CGN) test buffer. Based on this advance, here, for the first time, we apply a bare CGN to directly recognize small dimensional assemblies induced by small molecules. Cocaine and its split aptamer (Capt assembly) are chosen as the model set. By introducing 20% formamide into CGN test buffer, high cocaine-specific distinguishing of the 113 nt Capt assembly has been realized without any covalent label or additional signaling strategies. The signal-to-background discrimination is much enhanced compared with control characterizations such as gel electrophoresis and fluorescence resonance energy transfer (FRET). As a further innovation, we verify that low-noise CGN can also enhance the resolution of small conformational/size changes happening on the side chain of large dimensional substrates. Long duplex concatamers generated from the hybridization chain reaction (HCR) are selected as the model substrates. In the presence of cocaine, low-noise CGN has sensitively captured the current changes when the 26 nt aptamer segment is assembled on the side chain of HCR duplexes. This paper proves that the introduction of the low-noise mechanism has significantly improved the resolution of the solid-state nanopore at smaller and finer scales and thus may direct extensive and deeper research in the field of CGN-based analysis at both single-molecular and statistical levels, such as molecular recognition, assembly characterization, structure identification, information storage, and target index.


Prebiotic Route to Thymine from Formamide-A Combined Experimental-Theoretical Study

Lukáš Petera, Klaudia Mrazikova, Lukas Nejdl, Kristyna Zemankova, Marketa Vaculovicova, Adam Pastorek, Svatopluk Civis, Petr Kubelik, Alan Heays, Giuseppe Cassone, Jiri Sponer, Martin Ferus, Judit Sponer
PMID: 33924594   DOI: 10.3390/molecules26082248

Abstract

Synthesis of RNA nucleobases from formamide is one of the recurring topics of prebiotic chemistry research. Earlier reports suggest that thymine, the substitute for uracil in DNA, may also be synthesized from formamide in the presence of catalysts enabling conversion of formamide to formaldehyde. In the current paper, we show that to a lesser extent conversion of uracil to thymine may occur even in the absence of catalysts. This is enabled by the presence of formic acid in the reaction mixture that forms as the hydrolysis product of formamide. Under the reaction conditions of our study, the disproportionation of formic acid may produce formaldehyde that hydroxymethylates uracil in the first step of the conversion process. The experiments are supplemented by quantum chemical modeling of the reaction pathway, supporting the plausibility of the mechanism suggested by Saladino and coworkers.


Relative role of T-tubules disruption and decreased SERCA2 on contractile dynamics of isolated rat ventricular myocytes

Antonio Celestino-Montes, Perla Pérez-Treviño, Maya D Sandoval-Herrera, Norma L Gómez-Víquez, Julio Altamirano
PMID: 33130073   DOI: 10.1016/j.lfs.2020.118700

Abstract

Ventricular myocytes (VM) depolarization activates L-type Ca
channels (LCC) allowing Ca
influx (I
) to synchronize sarcoplasmic reticulum (SR) Ca
release, via Ca
-release channels (RyR2). The resulting whole-cell Ca
transient triggers contraction, while cytosolic Ca
removal by SR Ca
pump (SERCA2) and sarcolemmal Na
/Ca
exchanger (NCX) allows relaxation. In diseased hearts, extensive VM remodeling causes heterogeneous, blunted and slow Ca
transients. Among remodeling changes are: A) T-tubules disorganization. B) Diminished SERCA2 and low SR Ca
. However, those often overlap, hindering their relative contribution to contractile dysfunction (CD). Furthermore, few studies have assessed their specific impact on the spatiotemporal Ca
transient properties and contractile dynamics simultaneously. Therefore, we sought to perform a quantitative comparison of how heterogeneous and slow Ca
transients, with different underlying determinants, affect contractile performance.
We used two experimental models: A) formamide-induced acute "detubulation", where VM retain functional RyR2 and SERCA2, but lack T-tubules-associated LCC and NCX. B) Intact VM from hypothyroid rats, presenting decreased SERCA2 and SR Ca
, but maintained T-tubules. By confocal imaging of Fluo-4-loaded VM, under field-stimulation, simultaneously acquired Ca
transients and shortening, allowing direct correlations.
We found near-linear correlations among key parameters of altered Ca
transients, caused independently by T-tubules disruption or decreased SR Ca
, and shortening and relaxation, SIGNIFICANCE: Unrelated structural and molecular alterations converge in similarly abnormal Ca
transients and CD, highlighting the importance of independently reproduce disease-specific alterations, to quantitatively assess their impact on Ca
signaling and contractility, which would be valuable to determine potential disease-specific therapeutic targets.


Role of Chemical Dynamics Simulations in Mass Spectrometry Studies of Collision-Induced Dissociation and Collisions of Biological Ions with Organic Surfaces

Ana Martin Somer, Veronica Macaluso, George L Barnes, Li Yang, Subha Pratihar, Kihyung Song, William L Hase, Riccardo Spezia
PMID: 32881516   DOI: 10.1021/jasms.9b00062

Abstract

In this article, a perspective is given of chemical dynamics simulations of collisions of biological ions with surfaces and of collision-induced dissociation (CID) of ions. The simulations provide an atomic-level understanding of the collisions and, overall, are in quite good agreement with experiment. An integral component of ion/surface collisions is energy transfer to the internal degrees of freedom of both the ion and the surface. The simulations reveal how this energy transfer depends on the collision energy, incident angle, biological ion, and surface. With energy transfer to the ion's vibration fragmentation may occur, i.e. surface-induced dissociation (SID), and the simulations discovered a new fragmentation mechanism, called shattering, for which the ion fragments as it collides with the surface. The simulations also provide insight into the atomistic dynamics of soft-landing and reactive-landing of ions on surfaces. The CID simulations compared activation by multiple "soft" collisions, resulting in random excitation, versus high energy single collisions and nonrandom excitation. These two activation methods may result in different fragment ions. Simulations provide fragmentation products in agreement with experiments and, hence, can provide additional information regarding the reaction mechanisms taking place in experiment. Such studies paved the way on using simulations as an independent and predictive tool in increasing fundamental understanding of CID and related processes.


N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay

Takeru Furuya, Adam B Shapiro, Janelle Comita-Prevoir, Eric J Kuenstner, Jing Zhang, Seth D Ribe, April Chen, Daniel Hines, Samir H Moussa, Nicole M Carter, Mark A Sylvester, Jan A C Romero, Camilo V Vega, Michael D Sacco, Yu Chen, John P O'Donnell, Thomas F Durand-Reville, Alita A Miller, Ruben A Tommasi
PMID: 33160146   DOI: 10.1016/j.bmc.2020.115826

Abstract

UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), the zinc metalloenzyme catalyzing the first committed step of lipid A biosynthesis in Gram-negative bacteria, has been a target for antibacterial drug discovery for many years. All inhibitor chemotypes reaching an advanced preclinical stage and clinical phase 1 have contained terminal hydroxamic acid, and none have been successfully advanced due, in part, to safety concerns, including hemodynamic effects. We hypothesized that the safety of LpxC inhibitors could be improved by replacing the terminal hydroxamic acid with a different zinc-binding group. After choosing an N-hydroxyformamide zinc-binding group, we investigated the structure-activity relationship of each part of the inhibitor scaffold with respect to Pseudomonas aeruginosa and Escherichia coli LpxC binding affinity, in vitro antibacterial potency and pharmacological properties. We identified a novel, potency-enhancing hydrophobic binding interaction for an LpxC inhibitor. We demonstrated in vivo efficacy of one compound in a neutropenic mouse E. coli infection model. Another compound was tested in a rat hemodynamic assay and was found to have a hypotensive effect. This result demonstrated that replacing the terminal hydroxamic acid with a different zinc-binding group was insufficient to avoid this previously recognized safety issue with LpxC inhibitors.


Prebiotic Organic Chemistry of Formamide and the Origin of Life in Planetary Conditions: What We Know and What Is the Future

Bruno Mattia Bizzarri, Raffaele Saladino, Ines Delfino, Juan Manuel García-Ruiz, Ernesto Di Mauro
PMID: 33477625   DOI: 10.3390/ijms22020917

Abstract

The goal of prebiotic chemistry is the depiction of molecular evolution events preceding the emergence of life on Earth or elsewhere in the cosmos. Plausible experimental models require geochemical scenarios and robust chemistry. Today we know that the chemical and physical conditions for life to flourish on Earth were at work much earlier than thought, i.e., earlier than 4.4 billion years ago. In recent years, a geochemical model for the first five hundred million years of the history of our planet has been devised that would work as a cradle for life. Serpentinization processes in the Hadean eon affording self-assembled structures and vesicles provides the link between the catalytic properties of the inorganic environment and the impressive chemical potential of formamide to produce complete panels of organic molecules relevant in pre-genetic and pre-metabolic processes. Based on an interdisciplinary approach, we propose basic transformations connecting geochemistry to the chemistry of formamide, and we hint at the possible extension of this perspective to other worlds.


Monitoring the Reactivity of Formamide on Amorphous SiO

Matteo Signorile, Stefano Pantaleone, Nadia Balucani, Francesca Bonino, Gianmario Martra, Piero Ugliengo
PMID: 32408593   DOI: 10.3390/molecules25102274

Abstract

Formamide has been recognized in the literature as a key species in the formation of the complex molecules of life, such as nucleobases. Furthermore, several studies reported the impact of mineral phases as catalysts for its decomposition/polymerization processes, increasing the conversion and also favoring the formation of specific products. Despite the progresses in the field, in situ studies on these mineral-catalyzed processes are missing. In this work, we present an in situ UV-Raman characterization of the chemical evolution of formamide over amorphous SiO
samples, selected as a prototype of silicate minerals. The experiments were carried out after reaction of formamide at 160 °C on amorphous SiO
(Aerosil OX50) either pristine or pre-calcined at 450 °C, to remove a large fraction of surface silanol groups. Our measurements, interpreted on the basis of density functional B3LYP-D3 calculations, allow to assign the spectra bands in terms of specific complex organic molecules, namely, diaminomaleonitrile (DAMN), 5-aminoimidazole (AI), and purine, showing the role of the mineral surface on the formation of relevant prebiotic molecules.


On the Capability of Oxidovanadium(IV) Derivatives to Act as All-Around Catalytic Promoters Since the Prebiotic World

Patrizio Campitelli, Marcello Crucianelli
PMID: 32640541   DOI: 10.3390/molecules25133073

Abstract

For a long time the biological role of vanadium was not known, while now the possibility of using its derivatives as potential therapeutic agents has given rise to investigations on their probable side effects. Vanadium compounds may inhibit different biochemical processes and lead to a variety of toxic effects and serious diseases. But, on the other hand, vanadium is an essential element for life. In recent years, increasing evidence has been acquired on the possible roles of vanadium in the higher forms of life. Despite several biochemical and physiological functions that have been suggested for vanadium and notwithstanding the amount of the knowledge so far accumulated, it still does not have a clearly defined role in the higher forms of life. What functions could vanadium or its very stable oxidovanadium(IV) derivatives have had in the prebiotic world and in the origins of life? In this review, we have briefly tried to highlight the most useful aspects that can be taken into consideration to give an answer to this still unresolved question and to show the high versatility of the oxidovanadium(IV) group to act as promoter of several oxidation reactions when coordinated with a variety of ligands, including diketones like acylpyrazolones.


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